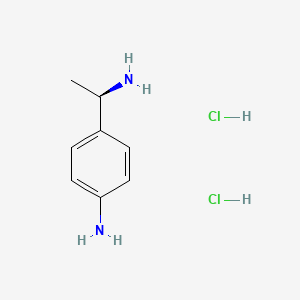![molecular formula C10H9N3O3 B1437333 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 933730-18-8](/img/structure/B1437333.png)
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Descripción general
Descripción
The compound “3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” contains a pyridine ring, an oxadiazole ring, and a propanoic acid group . Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with chemical formula CH3CH2COOH .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and oxadiazole rings, and the aliphatic propanoic acid group . The presence of nitrogen in the oxadiazole ring and the pyridine ring would add to the polarity of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole ring, the pyridine ring, and the propanoic acid group . The oxadiazole ring is generally considered to be stable and resistant to hydrolysis . The pyridine ring can participate in electrophilic substitution reactions . The propanoic acid group can undergo typical carboxylic acid reactions, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxadiazole and pyridine rings, along with the carboxylic acid group, would likely make this compound polar and capable of participating in hydrogen bonding .Aplicaciones Científicas De Investigación
Coordination Chemistry
Compounds with pyridine and oxadiazole groups are known to act as ligands in coordination chemistry. They can form coordination polymers with metals like Ag, Cu, and Zn, which have potential applications in catalysis and materials science .
Synthesis of New Polymers
The pyridine moiety in the compound can participate in hydrothermal synthesis to create new polymers with unique properties. These polymers could be used in various industries, including plastics and pharmaceuticals .
Antibacterial Agents
Oxadiazole derivatives have been studied for their antibacterial properties. The compound could be synthesized into derivatives that act as antibacterial agents against various bacterial strains .
Catalysis
The compound could serve as a catalyst or a part of a catalytic system due to its reactive functional groups. This application could be explored in organic synthesis and industrial processes .
Metal Ion Coordination
With multiple nitrogen atoms present in its structure, the compound could easily coordinate with metal ions. This property is useful in creating complex structures for research or industrial applications .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)4-3-8-12-13-10(16-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYLTZJABUXLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)




![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)






